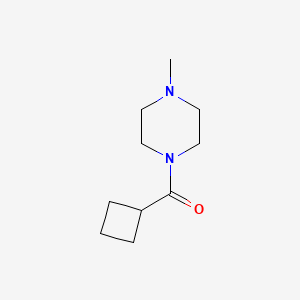
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide, also known as BP897, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BP897 is a selective dopamine D3 receptor antagonist, and it has been studied extensively for its ability to modulate the dopamine system in the brain.
Wirkmechanismus
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide acts as a selective antagonist of dopamine D3 receptors, which are predominantly located in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of these receptors, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide can modulate the dopamine system and reduce the release of dopamine in these pathways. This can lead to a reduction in reward-seeking behavior and may be beneficial in the treatment of addiction and other disorders.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that the compound can reduce drug-seeking behavior in rats trained to self-administer cocaine or heroin. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide has also been shown to reduce the reinforcing effects of nicotine and alcohol in animal models. In addition, the compound has been shown to have antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide is its high selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of modulating this receptor subtype without affecting other dopamine receptors. However, one limitation of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide. One area of interest is the potential therapeutic applications of the compound in addiction and other disorders. Further studies are needed to determine the optimal dosing and administration strategies for N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide in these contexts. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists. This could lead to the development of more effective treatments for addiction and other disorders. Finally, further studies are needed to determine the long-term safety and efficacy of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide in humans.
Synthesemethoden
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1,2-dihydroxybenzene with 4-piperidone to form the intermediate product 1-(4-piperidinyl)-2,3-dihydroxybenzene. This intermediate product is then reacted with 3,4-methylenedioxyphenylacetic acid to form N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide. The purity and yield of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide can be improved by using column chromatography and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to have a selective affinity for dopamine D3 receptors, which are highly expressed in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in reward processing, motivation, and decision-making, and dysregulation of the dopamine system in these pathways has been implicated in various disorders such as addiction, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(11-4-6-16-7-5-11)17-12-2-3-13-14(10-12)20-9-1-8-19-13/h2-3,10-11,16H,1,4-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFQUMPGHVWKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3CCNCC3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)
![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)
![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)

